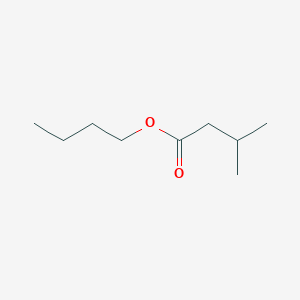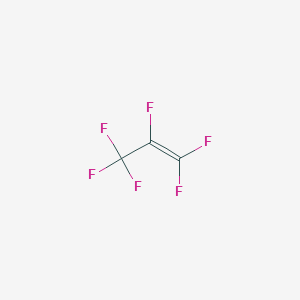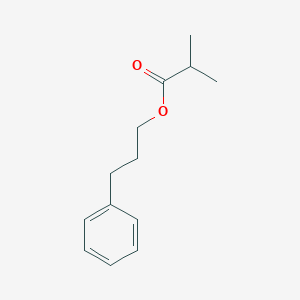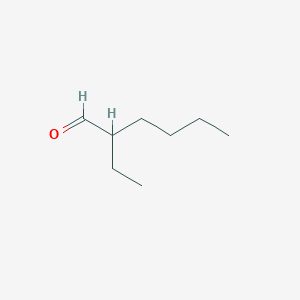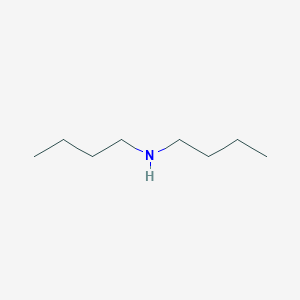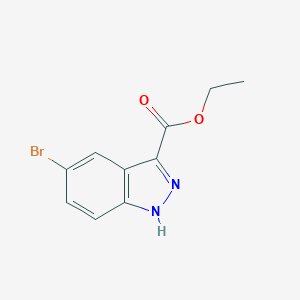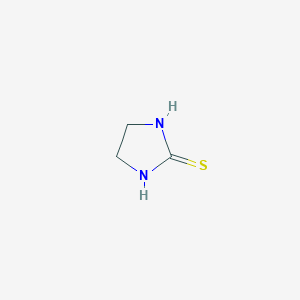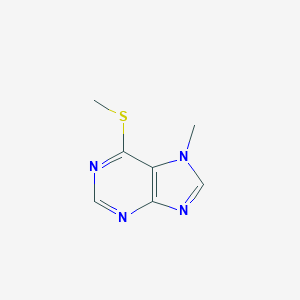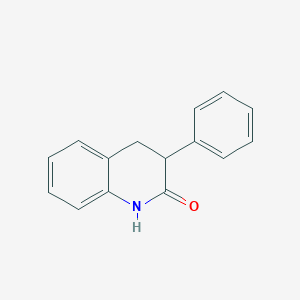
3-phenyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
3-Phenyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative, a class of compounds known for their varied biological activities and chemical properties. The interest in these compounds has led to the exploration of their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives can be achieved through various methods. One approach involves the aqueous phase supramolecular synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives under neutral conditions, mediated by β-cyclodextrin, showcasing high yields and the possibility of catalyst recovery (Ramesh et al., 2012). Another method utilizes selenium-catalyzed carbonylative synthesis with TFBen as the CO source, avoiding the use of toxic CO gas and achieving moderate to excellent yields (Zhou et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies have provided insight into the molecular structure of these compounds. For example, the structure of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has been elucidated, revealing its crystallization in a monoclinic system (Quintana et al., 2016).
Chemical Reactions and Properties
Various chemical reactions and properties of 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives have been explored. One study focuses on the antibacterial activity of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, highlighting the enhancement of antimicrobial activity through the incorporation of the 3-arylideneamino substituent (Nanda et al., 2007).
Physical Properties Analysis
The physical properties of these compounds can be characterized using techniques such as Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. For example, the crystal structure and molecular geometry of novel quinolinone derivatives have been determined using X-ray crystallography and density functional theory, providing detailed insights into their physical characteristics (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-phenyl-3,4-dihydroquinolin-2(1H)-one derivatives are diverse, with studies exploring their potential as anticancer and fluorescence agents. The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives bearing substituted phenyl in position 2 and variously substituted carboxamide group in position 5 has been described, demonstrating interesting cytotoxic activity towards various cancer and non-malignant cell lines (Funk et al., 2015).
Scientific Research Applications
Synthesis and Structural Characterization : A derivative of 3,4-dihydroquinolin-2(1H)-one, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, was synthesized and characterized using various techniques including X-ray diffraction. This compound crystallized in a monoclinic system, and the study provides detailed crystallographic data (Quintana et al., 2016).
Antitumor Activity : 3-Phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one showed potent in vitro antitumor activity against different human tumor cell lines. This suggests its potential in cancer treatment (Cheon et al., 1999).
Antiradical Properties : Derivatives of 3,4-dihydroquinolin-2(1H)-one exhibited significant antiradical activity. The study found that derivatives of syringaldehyde showed the highest antiradical activity, indicating their potential as antioxidants (Mieriņa et al., 2014).
Green Chemistry Approach : Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized in water under neutral conditions, highlighting an environmentally friendly approach to producing these compounds (Ramesh et al., 2012).
Structural Elucidation of Halogenated Derivatives : A study on the structural elucidation of halogenated dihydroquinolines provided insights into the effects of halogen atoms on molecular conformation, which is important for developing new materials with desired biological properties (Vaz et al., 2020).
Biological and Pharmacological Significance : 3,4-Dihydroquinolin-2(1H)-ones have potential biological and pharmacological significance, with enantiomerically pure derivatives being used for synthesizing valuable molecules like anticancer drugs (Harmata & Hong, 2007).
Cascade Carbonylative Synthesis : A palladium-catalyzed cascade radical cyclization and carbonylation method was developed for constructing 3,4-dihydroquinolin-2(1H)-one skeletons, showing the versatility of this compound in chemical synthesis (Wang et al., 2022).
properties
IUPAC Name |
3-phenyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGSEVPKWYDXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550811 | |
| Record name | 3-Phenyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1022-66-8 | |
| Record name | 3-Phenyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



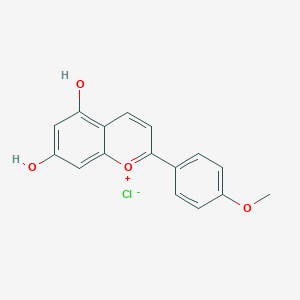
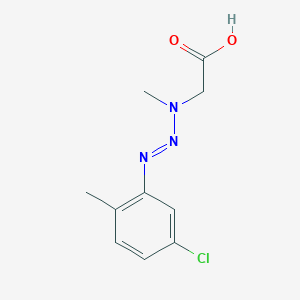
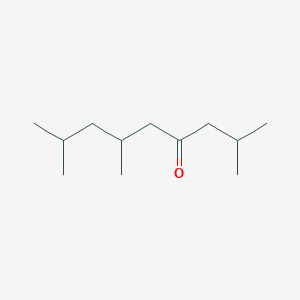
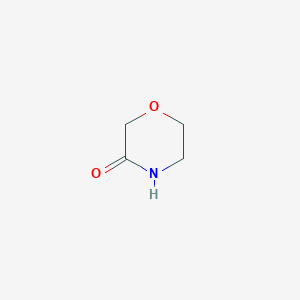

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)
